Cyclohexyl mercaptoacetate Cyclohexyl mercaptoacetate
Brand Name: Vulcanchem
CAS No.: 16849-98-2
VCID: VC21059988
InChI: InChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2
SMILES: C1CCC(CC1)OC(=O)CS
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol

Cyclohexyl mercaptoacetate

CAS No.: 16849-98-2

Cat. No.: VC21059988

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl mercaptoacetate - 16849-98-2

Specification

CAS No. 16849-98-2
Molecular Formula C8H14O2S
Molecular Weight 174.26 g/mol
IUPAC Name cyclohexyl 2-sulfanylacetate
Standard InChI InChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2
Standard InChI Key DHQYDHVETSVMKQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)OC(=O)CS
Canonical SMILES C1CCC(CC1)OC(=O)CS

Introduction

Chemical Properties and Structure

Basic Information

Cyclohexyl mercaptoacetate, also known as cyclohexyl 2-sulfanylacetate, is characterized by the following key identifiers:

PropertyValue
CAS Registry Number16849-98-2
Molecular FormulaC8H14O2S
Molecular Weight174.26 g/mol
IUPAC NameCyclohexyl 2-sulfanylacetate
Standard InChIInChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2

The compound is specifically an ester formed by the reaction between cyclohexanol and thioglycolic acid, belonging to the broader class of thioesters.

Structural Characteristics

Cyclohexyl mercaptoacetate features a distinctive molecular architecture that combines several key functional groups. The compound contains a cyclohexyl ring attached to an ester linkage, with a mercapto (thiol) group present on the alpha carbon of the acetate portion. This structural arrangement contributes to its chemical reactivity and potential applications in various fields.

The primary structural components include:

  • A cyclohexyl ring (C6H11-)

  • An ester functional group (-COO-)

  • A thiol group (-SH)

Synthesis and Production

Industrial Production

  • Batch or continuous flow reactors with precise temperature control

  • Acid catalysis or potentially enzyme-catalyzed processes for improved selectivity

  • Advanced purification methods such as fractional distillation, crystallization, or chromatography

The relatively high cost of research-grade cyclohexyl mercaptoacetate suggests that it is produced in limited quantities primarily for specialized applications rather than bulk industrial purposes .

Biological Activities and Applications

Enzyme Inhibition

Thiol-based compounds, including cyclohexyl mercaptoacetate, have shown potential for enzyme inhibition. This biological activity stems from the thiol group's ability to interact with enzyme active sites, particularly those containing metal ions or disulfide bonds. Such interactions can potentially modify enzymatic function through:

  • Competitive inhibition by binding to active sites

  • Modification of critical cysteine residues in enzymes

  • Chelation of metal cofactors essential for enzyme activity

These enzyme inhibitory properties could have significant implications for research in biochemistry, pharmacology, and medicinal chemistry.

PuritySizePrice (USD)Lead Time
95%1g506.01-3 weeks
95%2.5g887.01-3 weeks
95%5g1324.01-3 weeks
95%10g1912.01-3 weeks

This pricing structure and availability pattern indicate that the compound is produced primarily for specialized research applications rather than general industrial purposes . The extended lead time suggests made-to-order production rather than large-scale inventory maintenance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator